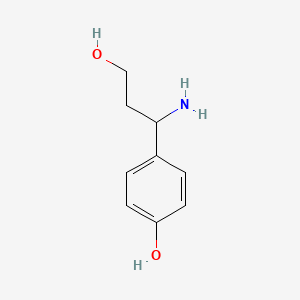

4-(1-Amino-3-hydroxypropyl)phenol

Description

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

4-(1-amino-3-hydroxypropyl)phenol |

InChI |

InChI=1S/C9H13NO2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9,11-12H,5-6,10H2 |

InChI Key |

MRJGNRBTXLWPQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)O |

Origin of Product |

United States |

Preparation Methods

Nitrosation Reaction

- Starting material: m-Cresol or 4-hydroxyphenol derivatives.

- Reagents: Sodium nitrite and hydrochloric acid in aqueous media.

- Conditions: Temperature controlled between 3–10 °C to maintain reaction selectivity.

- Outcome: Formation of 4-nitroso-substituted phenol intermediates.

Reduction Reaction

- Process: Catalytic hydrogenation of the nitroso intermediate to the corresponding amine.

- Catalysts: Palladium on carbon, Raney nickel, or palladium-aluminum catalysts.

- Promoters: Ammonia or organic amines to facilitate reduction.

- Solvent: Alcoholic solvents such as methanol or ethanol.

- Conditions: Temperature maintained at 20–40 °C, hydrogen pressure around 0.5 MPa, reaction time 2–8 hours.

- Yield: High yields reported (up to 88%) with purity >99% by HPLC after purification.

Purification

- Crystallization from alcoholic solvents.

- Filtration and vacuum drying at controlled temperatures (~40–50 °C).

This method is well-documented in patent literature for related compounds such as 4-amino-3-methylphenol and can be adapted for this compound synthesis with appropriate modifications.

Synthesis via Amino Acid Derivative Intermediates

Another approach involves the synthesis of amino acid derivatives bearing a 4-hydroxyphenyl moiety, which can be chemically transformed into this compound.

Michael Addition and Esterification

- Reaction of 4-aminophenol with methyl acrylate or acrylic acid under reflux conditions in solvents like 2-propanol or water.

- Formation of intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester.

Hydrazinolysis and Hydrazone Formation

- Conversion of esters to hydrazides by hydrazinolysis.

- Subsequent reaction with aromatic aldehydes to form hydrazones.

- These intermediates can be further processed to yield the target compound.

Reaction Scheme Summary

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|

| Michael addition | 4-aminophenol + methyl acrylate, reflux | N-(4-hydroxyphenyl)-β-alanine methyl ester | 58–94 |

| Hydrazinolysis | Hydrazine in propan-2-ol, reflux | N-(4-hydroxyphenyl)-β-alanine hydrazide | High (not specified) |

| Hydrazone formation | Aromatic aldehydes, mild conditions | Hydrazones (varied substituents) | 58–94 |

These methods provide a versatile platform for synthesizing this compound derivatives with potential antimicrobial and pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Enzymatic Catalysis | Tyrosine | Tyrosinase enzyme | Mild aqueous, physiological pH | Moderate yield, high stereoselectivity | Environmentally friendly, selective | Scale-up difficulty, cost |

| Nitroso Phenol Reduction | m-Cresol / 4-hydroxyphenol | NaNO2, HCl, Pd/C or Raney Ni, NH3 | 3–10 °C (nitrosation), 20–40 °C (reduction), 0.5 MPa H2 | Up to 88% yield, >99% purity | High purity, scalable | Multi-step, requires catalysts |

| Amino Acid Derivative Route | 4-Aminophenol | Methyl acrylate, hydrazine, aldehydes | Reflux in alcohol/water | 58–94% yields for intermediates | Versatile, allows derivative synthesis | More steps, complex purification |

Summary of Research Discoveries

- The enzymatic method highlights the biological relevance of this compound as a tyrosine derivative and substrate for tyrosinase, with implications in pigmentation and neuroprotection research.

- Chemical synthesis via nitroso intermediates offers a practical route with high yield and purity, suitable for industrial scale-up, as demonstrated in related phenol amine compounds.

- Amino acid derivative synthesis provides a modular approach to generate diverse analogs with potential antimicrobial activity, expanding the compound’s utility in medicinal chemistry.

- The phenolic hydroxyl group and amino-hydroxypropyl side chain confer versatile chemical reactivity, enabling further functionalization and biological activity tuning.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-hydroxypropyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

4-(1-Amino-3-hydroxypropyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-Amino-3-hydroxypropyl)phenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it may modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Halogenated Derivatives

- This modification may influence pharmacokinetics and toxicity profiles .

- 4-{1-[(4-Iodophenyl)amino]propyl}phenol Formula: C₁₅H₁₆INO Molecular Weight: 353.20 g/mol Key Feature: The iodine atom introduces steric bulk and radiochemical utility, making it suitable for imaging or targeted therapies .

Stereoisomers and Enantiomers

- 4-[(1S)-1-Amino-3-hydroxypropyl]phenol (CAS: 1213129-23-7) Formula: C₉H₁₃NO₂ Molecular Weight: 179.21 g/mol Key Feature: The S-configuration at the chiral center may alter biological activity, such as enzyme interaction or metabolic stability, compared to the racemic mixture .

Cyclopentitol Derivatives

- Synthesized via eco-friendly nucleophilic ring-opening reactions (95% yield) .

Comparative Data Table

Q & A

Q. Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 4-Hydroxybenzaldehyde, 3-amino-1-propanol | Precursor coupling |

| 2 | Ethanol, reflux (70°C, 12h) | Solvent and temperature control |

| 3 | NaBH₄ (reducing agent) | Stabilize amino-alcohol linkage |

| 4 | HPLC purification | Ensure >95% purity |

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the phenolic -OH (δ 9.2–9.8 ppm) and amino-propanol moiety (δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Monitor purity using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight (167.21 g/mol) via ESI-MS .

Critical Note : Differential scanning calorimetry (DSC) can assess thermal stability, as decomposition occurs above 200°C .

Basic: What biological pathways are influenced by this compound, and how are these studied experimentally?

Answer:

The compound interacts with enzymes like tyrosinase and cellular receptors due to its amino-hydroxypropyl and phenolic groups:

- Tyrosinase Inhibition : Measure activity via spectrophotometric assays using L-DOPA as a substrate .

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for targets like adrenergic receptors .

- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in cancer cell lines .

Q. Example Output :

| Parameter | Value | Significance |

|---|---|---|

| Binding Energy (ΔG) | -8.2 kcal/mol | High affinity for target |

| Hydrogen Bonds | 3 (His85, Glu322, Asn260) | Stabilize enzyme-ligand complex |

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Storage : -20°C under inert gas (N₂ or Ar) to prevent oxidation .

- Stability in Solution : ≤7 days in PBS (pH 7.4) at 4°C; add 0.1% ascorbic acid to extend shelf life .

Degradation Signs : Discoloration (yellow → brown) indicates oxidation; confirm via TLC or LC-MS .

Advanced: What mechanistic studies elucidate the compound’s enzyme inhibition dynamics?

Answer:

- Stopped-Flow Kinetics : Measure rapid binding to tyrosinase (kₐₚₚ ~ 10⁴ M⁻¹s⁻¹) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) for thermodynamic profiling .

- Site-Directed Mutagenesis : Replace key residues (e.g., His263Ala) to confirm binding pockets .

Critical Insight : The amino-hydroxypropyl group forms a hydrogen-bonding network critical for enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.